molecular formula C9H6O2S B3434357 4-(Furan-2-yl)thiophene-2-carbaldehyde CAS No. 893735-78-9

4-(Furan-2-yl)thiophene-2-carbaldehyde

Cat. No.: B3434357
CAS No.: 893735-78-9
M. Wt: 178.21 g/mol
InChI Key: JYZQWAZIYRNWDV-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)thiophene-2-carbaldehyde is an organic compound that features a unique structure combining both furan and thiophene rings. These heterocyclic compounds are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiophene rings in a single molecule makes this compound particularly interesting for researchers.

Biochemical Analysis

Biochemical Properties

4-(Furan-2-yl)thiophene-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a substrate for enzymes involved in the Vilsmeier reaction, leading to the formation of thiophene derivatives . Additionally, it interacts with proteins that mediate electron transfer, contributing to its role in redox reactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. This compound has been shown to affect gene expression, leading to changes in cellular metabolism and function. For example, it can induce the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These interactions are crucial for its role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Over extended periods, it may undergo degradation, leading to the formation of by-products that can affect cellular function. Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing antioxidant defenses. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to a significant change in biological activity . Understanding these dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conversion into metabolites. These metabolic processes can influence the compound’s biological activity and its effects on cellular function. Additionally, it can affect metabolic flux by altering the levels of key metabolites involved in energy production and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its transport and distribution is essential for elucidating its cellular effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein folding and secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)thiophene-2-carbaldehyde typically involves the formation of the furan and thiophene rings followed by their coupling. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a furan boronic acid with a thiophene halide in the presence of a palladium catalyst . This reaction is usually carried out under mild conditions with a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Furan-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan and thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products:

    Oxidation: 4-(Furan-2-yl)thiophene-2-carboxylic acid.

    Reduction: 4-(Furan-2-yl)thiophene-2-methanol.

    Substitution: 4-(5-Bromo-furan-2-yl)thiophene-2-carbaldehyde.

Scientific Research Applications

Chemical Properties and Structure

4-(Furan-2-yl)thiophene-2-carbaldehyde features a combination of furan and thiophene rings with an aldehyde functional group. This structure enhances its reactivity and makes it a versatile scaffold for chemical transformations. Its molecular formula is C9H6O2SC_9H_6O_2S and it has a molecular weight of approximately 178.21 g/mol.

Chemistry

This compound serves as a building block in the synthesis of more complex heterocyclic compounds. It is particularly useful as an intermediate in organic synthesis, facilitating the creation of various derivatives that can exhibit different chemical properties.

Biology

This compound has been studied for its potential biological activities , including:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus.
  • Anticancer Activity : Several studies have demonstrated its potential to inhibit cancer cell proliferation. For example, derivatives have shown efficacy against various cancer cell lines, as summarized in the table below:
CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5gHepG213.36Inhibition of VEGFR-2 and EGFR tyrosine kinases
Compound 4gA5497.69Targeting mutant tyrosine kinases
Compound 5fMCF-713.31Dual inhibition of cancer pathways

Medicine

In medicinal chemistry, the compound is being explored as a pharmacophore in drug design and development. Its ability to inhibit specific enzymes, such as human carbonic anhydrase II, suggests potential applications in treating conditions like glaucoma:

CompoundInhibition Potency (nM)
Compound A50
Compound B100

Industry

In the field of materials science, this compound is utilized in developing organic semiconductors and materials for electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Anticancer Study

A study involving thiazolidine derivatives incorporating furan and thiophene rings demonstrated enhanced anticancer activity due to improved receptor binding profiles when compared to standard treatments.

Antimicrobial Evaluation

Another research project evaluated the antibacterial effects of various furan and thiophene derivatives against clinical isolates of Staphylococcus aureus. Modifications to the core structure led to enhanced potency compared to existing antibiotics.

Comparison with Similar Compounds

4-(Furan-2-yl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:

    2-(Furan-2-yl)thiophene: Lacks the aldehyde group, resulting in different reactivity and applications.

    4-(Thiophen-2-yl)furan-2-carbaldehyde: Similar structure but with the positions of the furan and thiophene rings swapped.

    2-(Furan-2-yl)benzaldehyde: Contains a benzene ring instead of a thiophene ring, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of furan and thiophene rings with an aldehyde functional group, providing a versatile platform for various chemical transformations and applications.

Biological Activity

4-(Furan-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article compiles recent findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a furan ring and a thiophene ring, contributing to its unique chemical properties. The presence of the aldehyde functional group enhances its reactivity, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives designed based on similar structures have shown significant inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5gHepG213.36Inhibition of VEGFR-2 and EGFR tyrosine kinases
Compound 4gA5497.69Targeting mutant tyrosine kinases
Compound 5fMCF-713.31Dual inhibition of cancer pathways

These findings suggest that modifications to the core structure can enhance the binding affinity and selectivity towards cancer-related targets, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a comparative study, various derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1
Escherichia coli10
Pseudomonas aeruginosa15

The data indicate that some derivatives of this compound outperform traditional antibiotics like streptomycin and tetracycline, suggesting their potential as effective antimicrobial agents .

Enzyme Inhibition

In addition to its activity against cancer and microbial pathogens, this compound has been investigated for its ability to inhibit specific enzymes. Notably, compounds derived from this scaffold have shown nanomolar-level potency in inhibiting human carbonic anhydrase II:

CompoundInhibition Potency (nM)
Compound A50
Compound B100

These compounds demonstrated potential as ocular hypotensive agents, indicating their applicability in treating conditions such as glaucoma .

Case Studies

  • Anticancer Study : A series of thiazolidine derivatives incorporating furan and thiophene rings were synthesized and tested against multiple tumor cell lines. The study concluded that the incorporation of these rings significantly enhanced the anticancer activity due to improved receptor binding profiles .
  • Antimicrobial Evaluation : Another study focused on the antibacterial effects of various furan and thiophene derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications led to enhanced potency compared to standard treatments .

Properties

IUPAC Name

4-(furan-2-yl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZQWAZIYRNWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279864
Record name 4-(2-Furanyl)-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893735-78-9
Record name 4-(2-Furanyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893735-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Furanyl)-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(furan-2-yl)thiophene-2-carbaldehyde was prepared using the general boronic acid coupling procedure with 4-bromothiophene-2-carbaldehyde and furan-2-ylboronic acid (26 mg, 93 mg theoretical, 28.0%). LC-MS m/z 179 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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